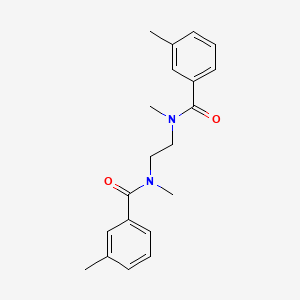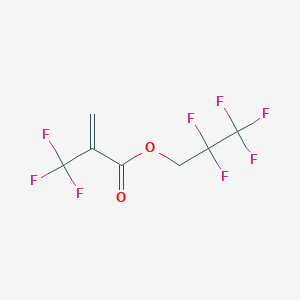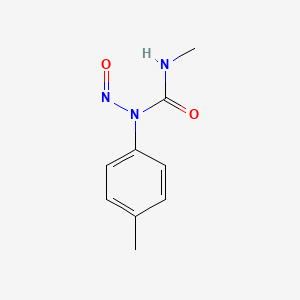![molecular formula C15H20OSi B14337012 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one CAS No. 103003-37-8](/img/structure/B14337012.png)
2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a cycloheptatrienone ring with a trimethylsilyl-substituted alkyne side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one typically involves multiple steps. One common method starts with the preparation of 5-(Trimethylsilyl)-4-pentyn-1-ol, which is then subjected to further reactions to introduce the cycloheptatrienone moiety. The reaction conditions often involve the use of organic solvents such as toluene and n-hexane, and the reactions are carried out under an inert atmosphere using Schlenk techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the alkyne or ketone functionalities.
Substitution: The trimethylsilyl group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated hydrocarbon structure.
Applications De Recherche Scientifique
2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry.
Medicine: Research into its medicinal properties could uncover new therapeutic agents, especially in the field of oncology where similar compounds have shown promise.
Mécanisme D'action
The mechanism by which 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one exerts its effects is largely dependent on its interactions with other molecules. The cycloheptatrienone ring can participate in various chemical reactions due to its conjugated system, while the trimethylsilyl group can influence the compound’s reactivity and stability. Molecular targets and pathways involved would vary based on the specific application, whether in catalysis, biological interactions, or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: This compound shares the trimethylsilyl-substituted alkyne structure but differs in the aromatic ring system.
5-(Trimethylsilyl)-4-pentyn-1-ol: A precursor in the synthesis of the target compound, it features a simpler structure with a hydroxyl group instead of the cycloheptatrienone ring.
Uniqueness
What sets 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one apart is its combination of a cycloheptatrienone ring with a trimethylsilyl-substituted alkyne side chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
103003-37-8 |
|---|---|
Formule moléculaire |
C15H20OSi |
Poids moléculaire |
244.40 g/mol |
Nom IUPAC |
2-(5-trimethylsilylpent-4-ynyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C15H20OSi/c1-17(2,3)13-9-5-7-11-14-10-6-4-8-12-15(14)16/h4,6,8,10,12H,5,7,11H2,1-3H3 |
Clé InChI |
PXEXRKYATMGFMG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCCC1=CC=CC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)

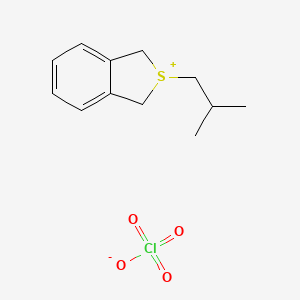
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
![2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane](/img/structure/B14336955.png)

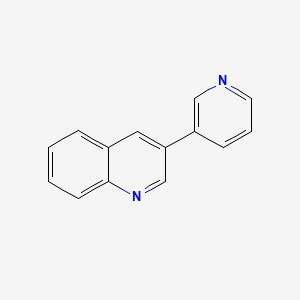
![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)

